The synthesis of 6-bromo-1-methyl-1H-imidazo[4,5-b]pyrazine typically involves several key steps. One common method includes the reaction of diethoxymethyl acetate with 5-bromo-N3-methyl-pyrazine-2,3-diamine. This process utilizes various reagents and conditions to facilitate the formation of the imidazo ring structure.
The molecular structure of 6-bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate can be represented as follows:
The structure consists of a five-membered imidazole ring fused to a pyrazine ring, with a bromine substituent located on the pyrazine ring. This configuration contributes to its chemical reactivity and biological activity.
6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate participates in various chemical reactions typical for heterocycles. These include:
Reactions generally require specific conditions such as solvent choice (e.g., dimethylformamide), temperature control, and sometimes the presence of catalysts (e.g., palladium catalysts for cross-coupling).
The mechanism of action for compounds like 6-bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate often involves interaction with biological targets such as enzymes or receptors. For instance, derivatives of imidazo[4,5-b]pyrazines have shown potential as inhibitors for various biological pathways:
The physical and chemical properties of 6-bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate are crucial for understanding its behavior in different environments:
Relevant data includes:
The applications of 6-bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate span various fields:
This compound exemplifies the importance of heterocyclic chemistry in developing novel therapeutic agents and enhancing our understanding of biological processes.
The systematic naming of polyheterocyclic compounds follows IUPAC conventions based on ring fusion and atom numbering. 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine exemplifies this system: The parent bicyclic structure consists of a pyrazine ring fused with an imidazole ring at bonds between pyrazine positions 4-5 and imidazole positions 4-5 (denoted by the [4,5-b] fusion descriptor). The "b" suffix specifies the pyrazine bond involved in fusion. The "1H-" prefix designates the protonated form with tautomeric specificity at N1, while the "1-methyl" substituent indicates methylation at this nitrogen, preventing tautomerism and enhancing metabolic stability [1] [7].
The formate salt (CAS: 1956321-69-9) incorporates a formic acid counterion, systematically named as 6-bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate. This alters the molecular formula to C₇H₇BrN₄O₂ (MW: 259.06 g/mol) compared to the free base C₆H₅BrN₄ (MW: 213.04 g/mol) [3] [5]. Structural characterization via SMILES notation reveals key features: "CN1C=NC2=NC=C(Br)N=C21" for the free base and "CN1C=NC2=NC=C(Br)N=C21.O=CO" for the formate salt, with the latter explicitly showing the formate ion pairing [5] [3].
Table 1: Nomenclature and Structural Identifiers
Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) | Canonical SMILES |
---|---|---|---|---|
6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine | 55635-64-8 | C₆H₅BrN₄ | 213.04 | CN1C=NC2=NC=C(Br)N=C12 |
6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate | 1956321-69-9 | C₇H₇BrN₄O₂ | 259.06 | CN1C=NC2=NC=C(Br)N=C12.OC=O |
Bromine incorporation at the C6 position of imidazo[4,5-b]pyrazine scaffolds profoundly influences physicochemical properties and reactivity. This heavy halogen (atomic mass 79.9) increases molecular weight by ~37% compared to the non-brominated analog (213.04 g/mol vs. ~134 g/mol for 1-methylimidazo[4,5-b]pyrazine), enhancing crystal lattice energy and influencing melting behavior (observed mp: 154-155°C) [1] [5]. Electronically, bromine exerts a moderate -I inductive effect combined with a weaker +R mesomeric effect, making C6 an electrophilic site amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This serves as a synthetic handle for generating diverse pharmacophores while preserving the core heterocycle [1] [9].
In medicinal chemistry, brominated imidazo[4,5-b]pyrazines demonstrate enhanced target affinity and cellular potency. For example, derivatives in this class have achieved enzymatic IC₅₀ values as low as 1.45 nM against c-Met kinase, a critical oncology target, with cellular IC₅₀ values of 24.7 nM in H1993 lung cancer models [2]. Bromine's steric bulk and hydrophobic character also improve membrane permeability and influence binding pocket interactions through halogen bonding with carbonyl oxygens or π-systems in target proteins. These features contribute to the privileged status of brominated heterocycles in kinase inhibitor discovery programs, particularly for optimizing selectivity profiles [2] [8].
Table 2: Impact of Bromine on Key Physicochemical Parameters
Parameter | 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine | Hypothetical Non-Brominated Analog | Bromine Contribution |
---|---|---|---|
Molecular Weight (g/mol) | 213.04 | ~134 | +79.04 (+59%) |
Calculated LogP | ~1.2 (est.) | ~0.5 (est.) | +0.7 |
Melting Point | 154-155°C | Not reported | Stabilizes crystal lattice |
Cross-Coupling Reactivity | High (Suzuki, Buchwald-Hartwig) | Low | Enables diversification |
The conversion of basic heterocycles to salt forms addresses critical pharmaceutical development challenges. Formate counterion selection for 6-bromo-1-methyl-1H-imidazo[4,5-b]pyrazine offers specific advantages. Formic acid (pKₐ = 3.75) effectively protonates moderately basic imidazo[4,5-b]pyrazine nitrogens (estimated pKₐ of conjugate acid: ~5-7), forming stable salts with enhanced crystallinity. The small molecular size of formate (45 g/mol) minimizes molecular weight penalty (~18% increase versus free base) compared to bulkier anions like phosphate or tosylate [3] [5].
Salification primarily improves aqueous solubility through ion-dipole interactions and enhances solid-state stability by increasing melting points and reducing hygroscopicity. Although direct stability data for this specific formate salt is limited in the search results, analogous imidazo[4,5-b]pyrazine salts demonstrate improved handling and purification characteristics over free bases. Formate salts typically exhibit favorable crystallization kinetics, facilitating the isolation of high-purity material (>97% as commercially offered) through standard techniques like antisolvent addition or cooling crystallization [3] [5]. Commercially, the formate salt is available in milligram to gram quantities (e.g., 100 mg to 1 g) at 97% purity, reflecting its suitability for preclinical research [5].
Table 3: Commercial Availability of 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine and Derivatives
Supplier | Product Form | Purity (%) | Package Size | Price (USD) | Chemical Form |
---|---|---|---|---|---|
Matrix Scientific | Free base | 95 | 250 mg | $334 | Free base |
Matrix Scientific | Free base | 95 | 1 g | $861 | Free base |
American Custom Chemicals | Free base | 95 | 5 mg | $502.39 | Free base |
AK Scientific | Free base | Not specified | 1 g | $1212 | Free base |
AccelPharmtech | Free base | 97 | 1 g | $1740 | Free base |
AiFChem | Formate Salt | 97 | 100 mg | *Contact | Formate salt |
AiFChem | Formate Salt | 97 | 250 mg | *Contact | Formate salt |
AiFChem | Formate Salt | 97 | 1 g | *Contact | Formate salt |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: